molecular formula C16H18O6S2 B14302367 1,1'-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) CAS No. 114174-43-5

1,1'-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene)

Cat. No.: B14302367
CAS No.: 114174-43-5
M. Wt: 370.4 g/mol
InChI Key: VYJLGSSTSUJPDR-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by an ethane-1,2-diyldisulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the dithiol to form the desired disulfonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated methoxybenzene derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its sulfonyl and methoxy groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.

    1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-chlorobenzene): Contains chlorine atoms instead of methoxy groups.

Uniqueness

1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility and potential biological activity.

Properties

CAS No.

114174-43-5

Molecular Formula

C16H18O6S2

Molecular Weight

370.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)sulfonylethylsulfonyl]benzene

InChI

InChI=1S/C16H18O6S2/c1-21-13-3-7-15(8-4-13)23(17,18)11-12-24(19,20)16-9-5-14(22-2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

VYJLGSSTSUJPDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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